![molecular formula C14H18N4 B2745113 [1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine CAS No. 2097936-90-6](/img/structure/B2745113.png)

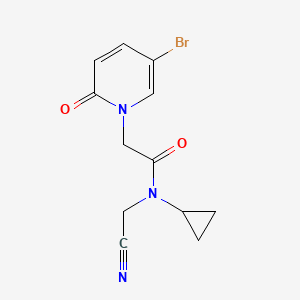

[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Protein Kinase Inhibition

This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound could be used to regulate various cellular processes, including the cell cycle, cell differentiation, and apoptosis, which are often dysregulated in diseases like cancer .

Anti-tubercular Activity

Derivatives of this compound have been designed and synthesized to evaluate their anti-tubercular activity. Tuberculosis (TB) remains a major global health problem, and the development of new anti-TB drugs is crucial. This compound’s derivatives have shown promise against Mycobacterium tuberculosis, the bacterium responsible for TB .

Janus Kinase (JAK) Inhibition

The compound has been identified as an impurity in the synthesis of Ruxolitinib , a selective inhibitor of Janus kinase (JAK1 and JAK2). JAK inhibitors have therapeutic applications in the treatment of myeloproliferative neoplasms and psoriasis. The compound’s role in the synthesis of such inhibitors highlights its importance in the development of new treatments for these conditions .

Molecular Shape Studies

In the context of molecular shape studies, the compound has been used to understand the importance of planarity in the inhibitory potency of protein kinase inhibitors. By comparing the effects of planar versus non-planar structures, researchers can better design molecules with desired biological activities .

Pharmacokinetics and Drug Development

The compound’s derivatives are also valuable in pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. These studies help in predicting the compound’s behavior in the human body, which is crucial for drug development .

Impurity Profiling in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, the compound serves as an impurity standard for quality control. Impurity profiling is critical to ensure the safety and efficacy of pharmaceutical products. By understanding and controlling the impurities present in drugs, manufacturers can meet regulatory standards and ensure patient safety .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity .

Biochemical Pathways

For example, some pyrrolopyrazine derivatives have shown to affect antibacterial, antifungal, and antiviral activities .

Result of Action

Related compounds have shown cytotoxic activities against certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the multicomponent reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, alkylating agents, and triethylamine leads to the formation of new derivatives of 2-alkylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles . The reaction represents a profound structural transformation, indicating that the environment in which the reaction takes place can significantly impact the final product .

Propriétés

IUPAC Name |

(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-10-12-9-14(11-5-7-16-8-6-11)18(17-12)13-3-1-2-4-13/h5-9,13H,1-4,10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHQJJTYASXPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CN)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/no-structure.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2745037.png)

![2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2745038.png)

![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)

![4-{[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonylamino}benzamide](/img/structure/B2745046.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2745049.png)

![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)